Mefenamic Acid D4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

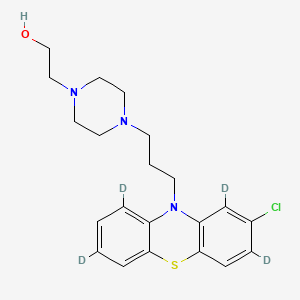

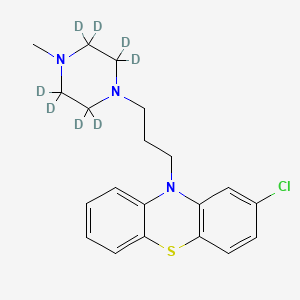

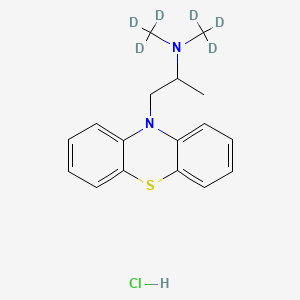

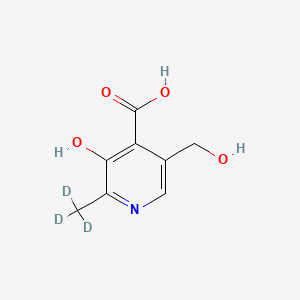

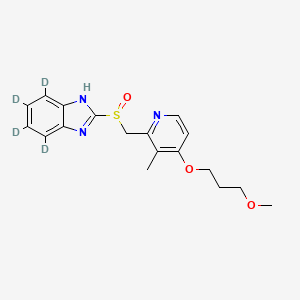

Mefenamic Acid D4 is a deuterium-labeled version of Mefenamic Acid . It is a non-steroidal anti-inflammatory agent that acts as a competitive inhibitor of hCOX-1 and hCOX-2 .

Synthesis Analysis

The synthesis of Mefenamic Acid involves the use of bivalent metals such as Mn, Fe, Co, Ni, Cu, or Zn . The thermal stability of the anhydrous compounds depends on the nature of the metal ion .Molecular Structure Analysis

The molecular structure of Mefenamic Acid D4 is similar to that of Mefenamic Acid .Chemical Reactions Analysis

Mefenamic Acid D4, like other NSAIDs, inhibits prostaglandin synthetase . It acts as a competitive inhibitor of hCOX-1 and hCOX-2 .Physical And Chemical Properties Analysis

Mefenamic Acid D4 has a density of 1.2±0.1 g/cm^3, a boiling point of 398.8±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .Scientific Research Applications

Catalytic Degradation

Mefenamic Acid D4 has been used in studies related to the catalytic degradation of pollutants . Specifically, it has been used in the degradation of mefenamic acid (MFA) in the presence of peroxymonosulfate (PMS). The cobalt ferrite loaded on multi-walled carbon nanotubes (MWCNTs-CoFe2O4) was synthesized and used as a novel catalyst for this degradation . The results showed that MWCNTs-CoFe2O4 has higher catalytic performance in the activation of PMS and degradation of MFA compared with MWCNTs, Co2+, Fe2+, and CoFe2O4 .

Analytical Estimation

Mefenamic Acid D4 is used as a modal nonsteroidal anti-inflammatory drug for analytical estimation . Due to its poor aqueous solubility, hydrotropic techniques have been employed to improve its solubility, which in turn facilitates its analytical estimation . This approach has been applied in the titrimetric estimation of Mefenamic Acid D4 in oral marketed forms .

Anti-Inflammatory Applications

Mefenamic Acid D4 is a member of the anthranilic acid class or fenamates, a group of nonsteroidal anti-inflammatory drugs (NSAIDs) . It is used in the treatment of inflammation in rheumatic diseases, osteoarthritis, and menorrhagia .

Pain Management

Mefenamic Acid D4 is widely used for pain management . It has been shown to reduce acetic acid-induced writhing in rats , indicating its potential use in the management of pain.

Delayed-Type Hypersensitivity

Mefenamic Acid D4 has been used in studies related to delayed-type hypersensitivity . It has been shown to inhibit increases in skin thickness in a mouse model of delayed-type hypersensitivity induced by dinitrochlorobenzene (DNBC) .

Antibody Response

Mefenamic Acid D4 has been shown to reduce the antibody response to sheep red blood cells in mice . This suggests its potential use in studies related to immune response.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,3,4,5-tetradeuterio-6-(2,3-dimethylanilino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)/i3D,4D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYBABOKPJLUIN-KNIGXJNHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=CC=CC(=C2C)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.